molecular formula C15H10N4S B12900145 Cyanamide, (3,4-diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)- CAS No. 138572-12-0

Cyanamide, (3,4-diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)-

Cat. No.: B12900145
CAS No.: 138572-12-0
M. Wt: 278.3 g/mol
InChI Key: UCLOPHLZXWRDTM-UHFFFAOYSA-N
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Description

N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-diphenyl-1,2,4-thiadiazole with cyanamide in the presence of a catalyst. The reaction conditions may include:

  • Solvent: Common solvents used are ethanol or acetonitrile.
  • Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
  • Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

  • Use of continuous flow reactors to maintain consistent reaction conditions.
  • Optimization of catalyst concentration and reaction time to maximize yield.
  • Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield sulfoxides or sulfones.
  • Reduction may produce amines.
  • Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide has several applications in scientific research, including:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its biological activity.

    Agriculture: The compound could be used as a pesticide or herbicide.

    Materials Science: It may be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diphenyl-1,2,4-thiadiazole: A precursor in the synthesis of the target compound.

    Thiadiazole derivatives: Other derivatives of thiadiazole with different substituents.

Uniqueness

N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

138572-12-0

Molecular Formula

C15H10N4S

Molecular Weight

278.3 g/mol

IUPAC Name

(3,4-diphenyl-1,2,4-thiadiazol-5-ylidene)cyanamide

InChI

InChI=1S/C15H10N4S/c16-11-17-15-19(13-9-5-2-6-10-13)14(18-20-15)12-7-3-1-4-8-12/h1-10H

InChI Key

UCLOPHLZXWRDTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=NC#N)N2C3=CC=CC=C3

Origin of Product

United States

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